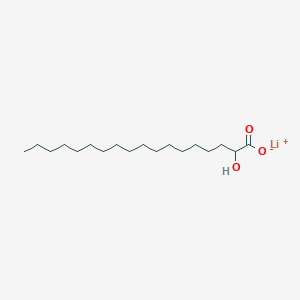
Lithium hydroxyoctadecanoate
Descripción general
Descripción
Lithium hydroxyoctadecanoate, also known as lithium stearate, is a lithium salt of stearic acid. It is widely used as a lubricant, thickening agent, and stabilizer in various industrial applications. This compound has also been studied for its potential applications in the field of medicine and biomedical research.
Aplicaciones Científicas De Investigación
Lithium hydroxyoctadecanoate has been studied for its potential applications in the field of medicine and biomedical research. It has been shown to have antimicrobial properties and has been used as a preservative in pharmaceutical products. It has also been studied for its potential use in drug delivery systems and as a stabilizer for proteins and enzymes.
Mecanismo De Acción
The mechanism of action of Lithium hydroxyoctadecanoate hydroxyoctadecanoate is not fully understood. It is believed to act by disrupting the cell membrane of microorganisms, leading to their death. It has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for human use. It has been used as a food additive and is approved by the FDA for use in cosmetics. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lithium hydroxyoctadecanoate has several advantages for use in lab experiments. It is stable, non-toxic, and has a long shelf life. It is also relatively inexpensive and easy to obtain. However, it has some limitations, such as its limited solubility in water and its potential to interfere with certain assays.
Direcciones Futuras
There are several future directions for the study of Lithium hydroxyoctadecanoate hydroxyoctadecanoate. One potential area of research is its use as a drug delivery system. It has been shown to be effective at stabilizing proteins and enzymes, which could make it a useful carrier for drugs. Another area of research is its use in the treatment of inflammatory diseases. Its anti-inflammatory properties make it a promising candidate for the development of new treatments for these conditions. Finally, further research is needed to fully understand the mechanism of action of this compound hydroxyoctadecanoate and its potential applications in the field of medicine and biomedical research.
Conclusion:
In conclusion, this compound hydroxyoctadecanoate is a this compound salt of stearic acid that has been studied for its potential applications in the field of medicine and biomedical research. It has antimicrobial properties, has been used as a preservative in pharmaceutical products, and has potential applications in drug delivery systems and the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Propiedades
Número CAS |
1333-61-5 |
|---|---|
Fórmula molecular |
C18H35LiO3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
lithium;2-hydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O3.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 |
Clave InChI |
LPRVNTWNHMSTPR-UHFFFAOYSA-M |
SMILES |
[Li+].CCCCCCCCCCCCCCCCC(C(=O)[O-])O |
SMILES canónico |
[Li+].CCCCCCCCCCCCCCCCC(C(=O)[O-])O |
Otros números CAS |
1333-61-5 |
Sinónimos |
lithium hydroxyoctadecanoate |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

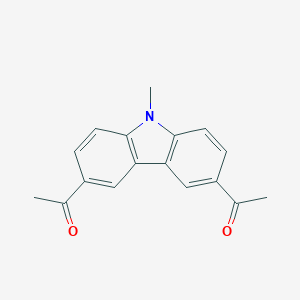
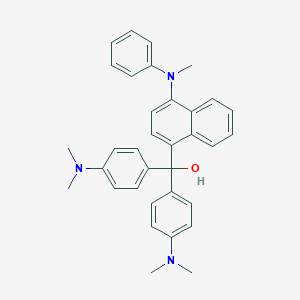
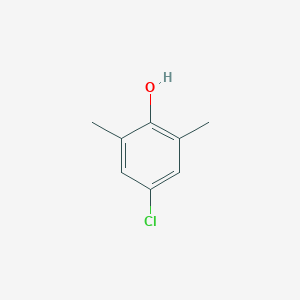
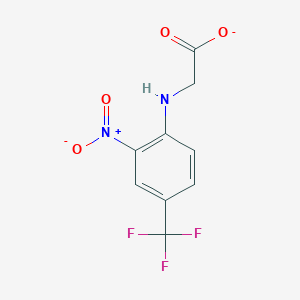

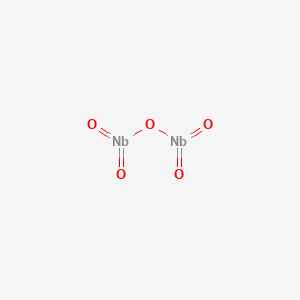
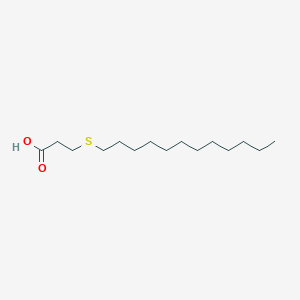

![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B73981.png)




